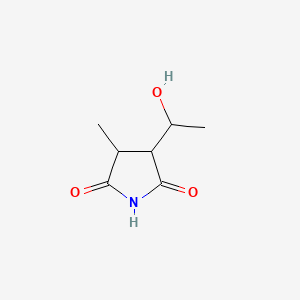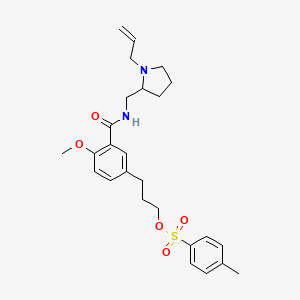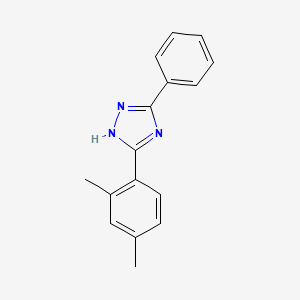![molecular formula C17H14N2O4S B12885995 1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)- CAS No. 637354-45-1](/img/structure/B12885995.png)
1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Nitrophenyl)-1-tosyl-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a 3-nitrophenyl group and a tosyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-nitrophenyl)-1-tosyl-1H-pyrrole typically involves the reaction of 3-nitrobenzaldehyde with pyrrole in the presence of a tosylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the desired pyrrole derivative.
Industrial Production Methods: While specific industrial production methods for 2-(3-nitrophenyl)-1-tosyl-1H-pyrrole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Nitrophenyl)-1-tosyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: 2-(3-Aminophenyl)-1-tosyl-1H-pyrrole.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Nitrophenyl)-1-tosyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-nitrophenyl)-1-tosyl-1H-pyrrole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential antimicrobial or anticancer effects. The pyrrole ring can also interact with biological macromolecules, influencing their function and activity.
Comparación Con Compuestos Similares
2-(3-Nitrophenyl)pyrrole: Lacks the tosyl group, which may affect its reactivity and biological activity.
1-Tosyl-1H-pyrrole: Lacks the nitrophenyl group, which may reduce its potential as a bioactive molecule.
3-Nitrophenyl-1H-pyrrole: Similar structure but without the tosyl group, affecting its chemical properties.
Uniqueness: 2-(3-Nitrophenyl)-1-tosyl-1H-pyrrole is unique due to the presence of both the nitrophenyl and tosyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
637354-45-1 |
|---|---|
Fórmula molecular |
C17H14N2O4S |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-2-(3-nitrophenyl)pyrrole |
InChI |
InChI=1S/C17H14N2O4S/c1-13-7-9-16(10-8-13)24(22,23)18-11-3-6-17(18)14-4-2-5-15(12-14)19(20)21/h2-12H,1H3 |
Clave InChI |
HMYIGCFCZOPUOI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Ethyl-3-phenyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12885928.png)



![2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12885973.png)

![2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885984.png)

![3-(3-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885991.png)

